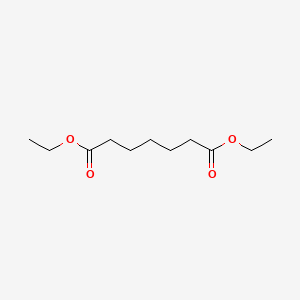

Diethyl pimelate

描述

Overview of Diesters in Organic Chemistry Research

Diesters are organic compounds that feature two ester functional groups. fiveable.me An ester group is characterized by a carbon atom double-bonded to one oxygen atom and single-bonded to another, with the general structure R-COO-R'. wikipedia.orgsolubilityofthings.com Consequently, a diester contains two such moieties. These compounds are typically formed through the reaction of a dicarboxylic acid (a molecule with two carboxylic acid groups) with an alcohol or through the reaction of a diol (a molecule with two alcohol groups) with a carboxylic acid. fiveable.meebsco.com

In organic synthesis, diesters are valuable intermediates and building blocks. fiveable.me Their dual functional groups allow for a range of chemical transformations. fiveable.me One of the most notable reactions involving diesters is the Dieckmann condensation, an intramolecular reaction where a carbanion formed at one ester group attacks the carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic β-keto ester. fiveable.mersc.org This cyclization is a powerful tool for constructing five- or six-membered rings, which are common structural motifs in many natural products and pharmaceuticals. The versatility and reactivity of diesters make them fundamental components in the synthesis of complex organic molecules. fiveable.me

Historical Context of Diethyl Pimelate (B1236862) in Chemical Synthesis

Diethyl pimelate, the diethyl ester of heptanedioic acid (commonly known as pimelic acid), has been a subject of chemical synthesis for over a century. nih.govcymitquimica.com Early preparations involved the esterification of pimelic acid, which itself was synthesized through various routes, including from cyclohexanone (B45756) or salicylic (B10762653) acid. orgsyn.org Historical synthetic procedures often relied on classical methods, such as Fischer esterification, using an excess of ethanol (B145695) and a strong acid catalyst like sulfuric acid. asianpubs.org

The utility of this compound as a synthetic intermediate was recognized in early organic chemistry. It served as a precursor for creating more complex molecules. For instance, procedures have been documented for its use in the Dieckmann condensation to produce cyclic ketones. rsc.orgrsc.org It has also been used as a starting material for the synthesis of other keto-esters, such as diethyl β-ketopimelate, a compound with its own set of synthetic applications. orgsyn.org The historical development of synthetic routes to and from this compound highlights its long-standing role as a versatile C7 building block in the organic chemist's toolkit.

Significance of this compound in Contemporary Chemical Science

In modern chemical research, this compound continues to be a relevant and important intermediate. asianpubs.org Its applications have expanded beyond traditional organic reactions to more specialized areas. It is utilized in the synthesis of fine chemicals, including ingredients for perfumes and pharmaceuticals. cymitquimica.comasianpubs.org For example, this compound and its derivatives are crucial intermediates for synthesizing macrocyclic compounds used in drug discovery and as components for certain cephalosporin (B10832234) and quinolone drugs. asianpubs.org

Recent research has highlighted its role in the sustainable synthesis of high-value products. In 2020, a scalable, six-step synthesis for the sex pheromone of the horse-chestnut leaf miner, (8E,10Z)-tetradeca-8,10-dienal, was developed using this compound as the starting material for one of the key fragments. chemistryviews.org This approach offers an environmentally friendlier alternative to broad-spectrum pesticides for pest control. chemistryviews.org Furthermore, research into more efficient and greener methods for producing this compound itself is ongoing, with studies exploring the use of reusable catalysts like acidic ionic liquids to replace traditional corrosive catalysts such as sulfuric acid. asianpubs.orgresearchgate.net These contemporary applications underscore the enduring importance of this compound as a versatile platform chemical in academic and industrial research. guidechem.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₄ | nih.govcymitquimica.comcymitquimica.comchemicalbook.com |

| Molecular Weight | 216.27 g/mol | nih.govchemicalbook.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.comcymitquimica.com |

| Odor | Mild, fruity | cymitquimica.com |

| CAS Number | 2050-20-6 | nih.gov |

| Melting Point | -24 °C | cas.org |

| Boiling Point | 149 °C at 18 Torr | cas.org |

| Density | 0.9928 g/cm³ at 20 °C | cas.org |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | cymitquimica.comchemguide.co.uk |

Spectroscopic Data of this compound

| Spectroscopic Data | Details | Source(s) |

| ¹H NMR | Spectra available confirming the structure. | nih.govchemicalbook.comspectrabase.com |

| ¹³C NMR | Spectra available. | chemicalbook.comchemicalbook.com |

| IR Spectra | Data available from various techniques (FTIR, ATR-IR, Vapor Phase). | nih.gov |

| Mass Spectrometry | Mass spectrum data is available for analysis. | chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

diethyl heptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-3-14-10(12)8-6-5-7-9-11(13)15-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKOGZVQGQUVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174485 | |

| Record name | Diethyl pimelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-20-6 | |

| Record name | Diethyl pimelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl pimelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2050-20-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl pimelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl pimelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL PIMELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RF63N709K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diethyl Pimelate and Its Derivatives

Classic Esterification Reactions for Diethyl Pimelate (B1236862) Synthesis

The traditional approach to synthesizing diethyl pimelate involves the direct esterification of pimelic acid with ethanol (B145695), typically in the presence of an acid catalyst.

Acid-Catalyzed Esterification of Pimelic Acid with Ethanol

The Fischer-Speier esterification method is a foundational technique for producing this compound. mdpi.com This reaction involves heating a mixture of pimelic acid and an excess of ethanol with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.comasianpubs.orgorgsyn.org The catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by ethanol. The reaction is reversible, and the removal of water, a byproduct, is crucial to drive the equilibrium towards the formation of the diethyl ester.

Optimization of Reaction Conditions for Esterification

Several factors influence the yield of this compound in acid-catalyzed esterification. Key parameters that are often optimized include the molar ratio of alcohol to acid, catalyst concentration, reaction temperature, and reaction time. asianpubs.orgnih.govresearchgate.net For instance, using a higher molar ratio of ethanol to pimelic acid can shift the reaction equilibrium to favor product formation. asianpubs.org Research has shown that optimizing these conditions can lead to significantly higher yields. For example, one study achieved a 96.37% yield of this compound under optimized conditions. asianpubs.orgresearchgate.netresearchgate.net

Table 1: Optimized Conditions for Acid-Catalyzed Esterification

| Parameter | Optimal Value | Reference |

|---|---|---|

| Molar Ratio (Ethanol:Pimelic Acid) | 3:1 | asianpubs.org |

| Reaction Temperature | 383.15 K | asianpubs.org |

| Reaction Time | 5 hours | asianpubs.org |

| Catalyst Amount | 2 mL | asianpubs.org |

| Resulting Yield | 96.37% | asianpubs.org |

Advanced Synthetic Approaches to this compound

In addition to classic esterification, more advanced methods have been developed for the synthesis of this compound, offering potential advantages in terms of efficiency and environmental impact.

Transesterification of Dimethyl Pimelate to this compound

Transesterification offers an alternative route to this compound, starting from dimethyl pimelate. mmu.ac.ukgcms.cztechnologynetworks.com This process involves reacting dimethyl pimelate with ethanol in the presence of a catalyst, which can be either an acid or a base. The reaction exchanges the methyl groups of the ester with ethyl groups from the ethanol. Monitoring the reaction is crucial to ensure complete conversion and to prevent the onset of side reactions like saponification. gcms.cztechnologynetworks.com This method is particularly useful in applications where dimethyl pimelate is a more readily available starting material. chemicalbook.com In one example, the transesterification of dimethyl carbonate with 1-butanol (B46404) followed by reaction with cyclohexanone (B45756) and subsequent treatment with ethanol yielded this compound. google.com Another process describes the reaction of a salt formed from a 2-oxocyclohexanecarboxylic ester with a strong base and an alcohol to produce pimelic esters, with one example showing a yield of 87% for this compound. google.comgoogleapis.com

Catalytic Synthesis Utilizing Functionalized Ionic Liquids

The use of functionalized ionic liquids as both catalysts and solvents represents a modern, "green" approach to this compound synthesis. asianpubs.orgimpactfactor.orgrsc.orgscielo.org.mx These catalysts offer advantages such as high catalytic activity, good chemical stability, non-polluting nature, fewer side reactions, and ease of recovery and reuse. asianpubs.orgresearchgate.net

One such functionalized ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) hydrogen sulfate (B86663) ([Emim]HSO4), has proven to be an effective catalyst for the esterification of pimelic acid with ethanol. asianpubs.orgresearchgate.netlookchem.com Studies have investigated the effects of catalyst amount, reaction time, temperature, and the molar ratio of ethanol to pimelic acid on the yield of this compound. asianpubs.orgresearchgate.net

Under optimal conditions, a yield of 96.37% was achieved. asianpubs.orgresearchgate.netresearchgate.net A key advantage of this catalyst is its reusability; it can be recycled up to five times while maintaining a yield of over 95.18%. asianpubs.orgresearchgate.net This demonstrates the potential of ionic liquids to provide a more sustainable and efficient alternative to traditional catalysts like concentrated sulfuric acid. asianpubs.org

Table 2: Reusability of [Emim]HSO4 Catalyst for this compound Synthesis

| Reuse Cycle | Yield (%) | Reference |

|---|---|---|

| 1 | 96.37 | asianpubs.org |

| 2 | >95.18 | asianpubs.org |

| 3 | >95.18 | asianpubs.org |

| 4 | >95.18 | asianpubs.org |

| 5 | >95.18 | asianpubs.org |

Binuclear Cations in Ionic Liquid Catalysis

The synthesis of this compound can be achieved through the esterification of pimelic acid and ethanol using innovative catalysts such as ionic liquids with binuclear cations. One such catalyst is N,N′-alkyl-(3-methyl)-diimidazolium hydrogen sulfate. researchgate.netresearchgate.net This type of ionic liquid serves as both the solvent and the catalyst, streamlining the reaction process. researchgate.net

Research has shown that these binuclear ionic liquids exhibit strong acidity and can lead to high yields of this compound. researchgate.netresearchgate.net The reaction products and the ionic liquid can be easily separated by simple phase separation, and the ionic liquid can be recovered and reused multiple times without a significant drop in its catalytic activity. For instance, an acidic ionic liquid, [Emim]HSO4, was used for the synthesis of this compound, achieving a yield of 96.37% under optimal conditions. researchgate.netasianpubs.org This catalyst was successfully reused five times with the yield remaining above 95.18%. researchgate.netasianpubs.org

The optimal conditions for this synthesis using a binuclear ionic liquid catalyst were found to be a molar ratio of ethanol to pimelic acid of 3:1, a catalyst amount of 11.1%, a reaction time of 5.5 hours, and a temperature of 108 °C. researchgate.net Under these conditions, a yield of 97.81% was achieved. researchgate.net

Green Chemistry Principles in Ionic Liquid Synthesis

The use of ionic liquids in the synthesis of this compound aligns with several principles of green chemistry. ajrconline.orgmudring.org Ionic liquids are often considered "green solvents" due to their negligible vapor pressure, which makes them non-flammable and reduces the risk of atmospheric pollution from volatile organic compounds (VOCs). mudring.orgpharmacyjournal.in

Key advantages of using ionic liquids in this context include:

Enhanced Yields and Selectivity: Ionic liquids can lead to higher product yields and improved reaction selectivity. ajrconline.org

Increased Reaction Rates: They can accelerate the pace of the esterification reaction. ajrconline.org

Renewable and Reusable: A significant benefit is the ability to recover and reuse the ionic liquid catalyst, which minimizes waste. researchgate.netasianpubs.orgajrconline.org

Reduced Waste: The process avoids the use of traditional catalysts like concentrated sulfuric acid, which can cause environmental pollution and equipment corrosion. asianpubs.org

Energy Efficiency: The synthesis can often be carried out under milder conditions than traditional methods. ajrconline.org

While ionic liquids themselves are not inherently "green," their application in processes like this compound synthesis can lead to significant improvements in environmental performance by reducing waste, avoiding hazardous substances, and allowing for catalyst recycling. mudring.org

Solid-Supported Organic Synthesis Methods

Dieckmann Condensation of this compound with Powdered tBuOK

The Dieckmann condensation is an intramolecular reaction used to form cyclic β-keto esters from diesters. numberanalytics.comnrochemistry.com In the context of this compound, this reaction can be effectively carried out using a solid-supported method with powdered potassium tert-butoxide (tBuOK). ajrconline.orgpsu.edu This approach offers a significant advantage over traditional methods that require dry solvents and inert atmospheres. psu.edu

The reaction of this compound with powdered tBuOK proceeds efficiently in the absence of a solvent. psu.educapes.gov.br The solid mixture is typically ground together and then allowed to stand to complete the reaction. psu.edu The resulting product can be isolated directly from the reaction mixture by distillation after neutralization. psu.edu This solvent-free procedure is considered a clean, simple, and economical method. psu.edu

Research has shown that this solvent-free Dieckmann condensation of this compound using powdered tBuOK can result in a 69% yield. psu.educhegg.com

Solvent-Free Dieckmann Condensation Reactions

Solvent-free Dieckmann condensation reactions represent a significant advancement in green chemistry. psu.educmu.edu Traditionally, these reactions are performed under high dilution in a solvent to prevent intermolecular side reactions. psu.educmu.edu However, it has been demonstrated that the reaction of this compound can proceed efficiently without any solvent. psu.educapes.gov.br

In this method, solid this compound is mixed with a powdered base, such as potassium tert-butoxide (tBuOK), sodium tert-butoxide (tBuONa), potassium ethoxide (EtOK), or sodium ethoxide (EtONa). chegg.com The reaction mixture solidifies and, after being left for a period, can be worked up by neutralization and direct distillation to yield the product. psu.edu This completely solvent-free process simplifies the procedure and reduces waste. psu.edu

The yields of the solvent-free Dieckmann condensation of this compound vary depending on the base used, as shown in the table below. chegg.com

| Base | Yield (%) |

| tBuOK | 69 |

| tBuONa | 68 |

| EtOK | 56 |

| EtONa | 60 |

| Table 1: Yields of solvent-free Dieckmann condensation of this compound with different bases. All reactions were carried out at room temperature for 10 minutes, and the mixture was kept in a desiccator for 60 minutes. chegg.com |

For comparison, when the reaction is carried out in toluene (B28343), the yields are comparable, highlighting the efficiency and benefits of the solvent-free approach. chegg.com

| Base | Yield (%) in Toluene |

| tBuOK | 63 |

| tBuONa | 56 |

| EtOK | 60 |

| EtONa | 60 |

| Table 2: Yields of Dieckmann condensation of this compound in toluene. All reactions were carried out in toluene under reflux for 3 hours. chegg.com |

Synthesis of Related Pimelate Esters (e.g., Dimethyl Pimelate) as Precursors or Analogs

From Cyclohexanone and Dimethyl Carbonate over Solid Base Catalysts

Dimethyl pimelate (DMP) can be synthesized from cyclohexanone and dimethyl carbonate (DMC) using solid base catalysts. acs.orgchemicalbook.com This method involves a two-step process where the intermediate carbomethoxycyclohexanone (CMCH) is first formed from cyclohexanone and DMC. acs.org This intermediate then reacts further with a methoxide (B1231860) group to produce DMP. acs.org

The effectiveness of the solid base catalyst is crucial for this reaction. acs.org Catalysts with moderate base strength, such as magnesium oxide (MgO), have been found to be particularly effective in promoting the formation of DMP. acs.orgsciengine.com The role of the base is to activate the cyclohexanone by abstracting a proton at the α-position. acs.orgsciengine.com Solid acid catalysts, like Al2O3, were found to be inactive for this methoxycarbonylation reaction. acs.org

The reaction conditions, including the ratio of reactants and the amount of catalyst, play a significant role in the yield of dimethyl pimelate. acs.org

| Catalyst | Cyclohexanone Conversion (%) | DMP Selectivity (%) | CMCH Selectivity (%) |

| None | 0 | - | - |

| MgO | 65.2 | 70.1 | 22.5 |

| CaO | 55.4 | 55.2 | 30.1 |

| SrO | 30.1 | 40.5 | 45.3 |

| BaO | 15.2 | 25.4 | 60.1 |

| Al2O3 | 80.5 | trace | trace |

| Table 3: Catalytic performance of various solid catalysts in the synthesis of DMP from cyclohexanone and DMC. Reaction conditions: cyclohexanone:DMC = 1:4; time = 5 h; catalyst wt % = 1.5%. acs.org |

Role of Moderate Basic Sites (e.g., MgO) in Synthesis

In the synthesis of this compound and its derivatives, solid base catalysts with moderate basic sites, such as magnesium oxide (MgO), play a crucial role in facilitating the reaction and achieving high yields. acs.orgacs.org Research into the synthesis of pimelate esters, specifically dimethyl pimelate from cyclohexanone and dimethyl carbonate, has highlighted the effectiveness of moderately basic catalysts. acs.orgacs.org

The primary function of these basic catalysts is to activate the ketone reactant, for instance, cyclohexanone, by abstracting a proton from the α-position. acs.orgacs.org This step is crucial for the subsequent reaction. It has been observed that the strength of the basic sites is a determining factor in the product outcome. While strong bases can lead to side reactions, catalysts with moderate basic strength, like MgO, have been shown to favor the formation of the desired pimelate ester. acs.orgacs.org

Studies have demonstrated that MgO exhibits superior performance compared to other solid bases in the synthesis of dimethyl pimelate. acs.org The reaction proceeds through an intermediate, carbomethoxycyclohexanone (CMCH), which is then further converted to the final product. acs.orgacs.org The use of MgO as a catalyst has been shown to yield higher amounts of the desired pimelate at elevated temperatures compared to other catalysts such as potassium carbonate (K2CO3). acs.org Furthermore, a linear correlation has been observed between the yield of dimethyl pimelate and the quantity of moderate basic sites on the catalyst. acs.org

The effectiveness of MgO and other similar catalysts is attributed to their ability to provide the necessary basicity for the initial activation of the ketone, without promoting undesired side reactions that can be catalyzed by stronger bases. researchgate.net This makes catalysts with moderate basic sites a key component in the efficient synthesis of this compound and related compounds.

Research Findings on Pimelate Synthesis using Moderate Basic Catalysts

The following table summarizes the findings from a study on the synthesis of dimethyl pimelate, a close derivative of this compound, highlighting the role of the catalyst and reaction conditions.

| Catalyst | Temperature (°C) | Reactants | Key Findings |

| MgO | 180 | Cyclohexanone, Dimethyl Carbonate | Higher yield of Dimethyl Pimelate (DMP) obtained at this elevated temperature. acs.org |

| MgO | Lower Temperatures | Cyclohexanone, Dimethyl Carbonate | The major product was the intermediate carbomethoxycyclohexanone (CMCH). acs.org |

| K2CO3 | 260 | Cyclohexanone, Dimethyl Carbonate | The major product was 2-methyl dimethyl pimelate, a side product. acs.org |

| Various Solid Bases | Not Specified | Cyclohexanone, Dimethyl Carbonate | Solid bases with moderate strength, like MgO, were found to be most effective for the synthesis of DMP. acs.orgacs.org |

Reactivity and Reaction Mechanisms of Diethyl Pimelate

Intramolecular Cyclization Reactions

Diethyl pimelate (B1236862), a 1,7-diester, is a versatile substrate for intramolecular cyclization reactions, primarily utilized in the synthesis of cyclic ketones. The specific reaction pathway and resulting product are highly dependent on the reaction conditions and the presence of substituents on the pimelate backbone. Two major cyclization strategies are prominent: the Dieckmann condensation to form six-membered rings and the acyloin condensation as a route to seven-membered structures.

The Dieckmann condensation is an intramolecular chemical reaction of diesters with a base to produce β-keto esters. wikipedia.org This reaction is an intramolecular variant of the Claisen condensation and is particularly effective for forming stable five- and six-membered rings. wikipedia.orglibretexts.org For diethyl pimelate, a 1,7-diester, the condensation leads to the formation of a six-membered cyclic β-keto ester. wikipedia.orgchemistrylearner.com

The general mechanism involves the abstraction of an α-proton from one of the ester groups by a strong base, generating an enolate ion. chemistrylearner.comjk-sci.com This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group. libretexts.org Subsequent elimination of an alkoxide ion results in the formation of the cyclic β-keto ester. jk-sci.com

The Dieckmann condensation of this compound specifically yields 2-carbethoxycyclohexanone (also known as ethyl 2-oxocyclohexanecarboxylate). chemistrylearner.comdu.edu.egcore.ac.uk The reaction is typically carried out using a base such as sodium ethoxide, sodium hydride, or potassium tert-butoxide. rsc.orgpsu.edunumberanalytics.com Research has demonstrated the efficiency of this cyclization under various conditions, including solvent-free methods. For instance, a solvent-free reaction using potassium tert-butoxide (ButOK) has been reported to produce 2-carbethoxycyclohexanone in good yield. psu.edu Another approach employing anhydrous aluminum trichloride (B1173362) and triethylamine (B128534) in dichloromethane (B109758) also proved effective. researchgate.net

| Base/Catalyst | Solvent | Yield of 2-Carbethoxycyclohexanone | Reference |

| Potassium tert-butoxide (ButOK) | None (Solvent-free) | 69% | psu.edu |

| Anhydrous AlCl₃ / Triethylamine | Dichloromethane | 71% | researchgate.net |

| Sodium (Na) | Toluene (B28343) | 74-81% | psu.edu |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 77% (for dimethyl pimelate) | rsc.org |

Kinetic studies provide insight into the factors influencing the rate and efficiency of the Dieckmann condensation. Early kinetic investigations of the Dieckmann ring closure analyzed the cyclization of various alkyl-substituted esters. core.ac.uk These studies found that while diethyl adipate (B1204190) readily cyclizes to form a five-membered ring (2-carbethoxycyclopentanone), this compound cyclizes to the corresponding six-membered ring (2-carbethoxycyclohexanone) slightly less easily. core.ac.uk

Further research has shown that the choice of solvent significantly impacts reaction kinetics. Kinetic measurements indicate that both reaction rates and yields for the Dieckmann cyclization are consistently higher in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). gaylordchemical.com The high selectivity observed in DMSO suggests that side reactions, such as intermolecular polymerization, are minimized in this solvent. gaylordchemical.com

The presence of substituents on the this compound chain can significantly influence the course of the Dieckmann cyclization, directing the ring closure to form specific isomers.

β-Substituents: The cyclization of diethyl β-ethoxycarbonylpimelate with sodium in benzene (B151609), followed by hydrolysis and decarboxylation, was found to yield 3-oxocyclohexanecarboxylic acid. ias.ac.in This outcome indicates that the cyclization preferentially occurs via the formation of a six-membered ring, with the substituent at the β-position guiding the reaction pathway. ias.ac.in

α-Substituents: In the case of ethyl α-methylpimelate, Dieckmann cyclization followed by methylation is used to prepare ethyl 1,3-dimethylcyclohexanone-(2)-carboxylate. tandfonline.com

Multiple Substituents: The cyclization of ethyl 2-carbethoxypimelate is more complex, as it presents the possibility of forming three different isomeric β-keto esters. core.ac.uk Studies have shown that the reaction conditions dictate the major product. Perkin's method, using sodium in benzene, led to the formation of 3-carboxycyclohexanone after hydrolysis, suggesting the formation of specific β-keto ester intermediates. core.ac.uk The added substitution of a methyl group at the C2-position, as in ethyl 2-methyl-2-carbethoxypimelate, introduces steric hindrance and alters the acidity of adjacent methylene (B1212753) groups, leading to the formation of a 2-methylcyclopentanone-2-acetic acid derivative as the sole product after hydrolysis and decarboxylation. core.ac.uk This demonstrates that substituents can sterically hinder one cyclization pathway, thereby favoring another.

While the Dieckmann condensation of this compound yields six-membered carbocycles, alternative intramolecular reactions of this diester are employed to synthesize larger seven-membered rings, including important heterocyclic and non-benzenoid aromatic systems. sioc-journal.cnnumberanalytics.com The synthesis of mersicarpine, an alkaloid containing a seven-membered imine ring, has been achieved starting from a derivative, diethyl 4-oxopimelate. researchgate.net

This compound serves as a key starting material in one of the established syntheses of tropolone (B20159), a compound featuring a seven-membered aromatic ring. orgsyn.orgorgsyn.org This synthesis does not proceed via a Dieckmann condensation. Instead, it utilizes an acyloin condensation of this compound. gla.ac.ukacs.org The acyloin condensation, carried out under high-dilution conditions, produces the seven-membered ring intermediate 2-hydroxycycloheptanone (an acyloin). acs.org This intermediate is then treated with bromine, which results in successive oxidation and dehydrobromination to yield the final tropolone product. gla.ac.ukacs.orgresearchgate.net This method represents an important pathway from a simple acyclic diester to a complex, non-benzenoid aromatic seven-membered ring system. metoree.com

Cyclization in the Synthesis of Seven-Membered Heterocycles

Aromatization through Bromination

The direct aromatization of the acyclic diester, this compound, through bromination is not a commonly documented reaction pathway. Aromatization reactions typically involve the dehydrogenation of a pre-existing cyclic system to form a stable aromatic ring. While there is no direct evidence of this compound itself undergoing such a transformation, the principles of aromatization via bromination can be understood from reactions involving cyclic analogues. For instance, the bromination of certain cyclohexadiene derivatives can lead to the formation of an aromatic ring. researchgate.net In these cases, bromine acts as an oxidizing agent, facilitating the removal of hydrogen atoms and the subsequent formation of a stable benzene ring system. The reaction often proceeds through a series of addition and elimination steps. researchgate.net

Another related process involves the dehydrogenation of pimelic acid derivatives at high temperatures using bromine, which has been reported to yield substituted aromatic compounds. However, this typically requires a cyclized precursor to be in place for the aromatization to occur. The reaction of cycloalkanes with bromine, particularly under UV light, generally results in free-radical substitution rather than aromatization. nih.gov For a non-cyclic molecule like this compound, a cyclization step would be a necessary prerequisite before any potential aromatization could take place.

Intermolecular Reactions of this compound

Esterification and Condensation Reactions

This compound, as a difunctional ester, readily participates in various intermolecular reactions, with condensation reactions being particularly significant.

One of the most notable reactions is the Dieckmann condensation , an intramolecular reaction that forms a cyclic β-keto ester. chemshuttle.com In this reaction, a base abstracts an α-proton from one of the ester groups, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, leading to a cyclic intermediate which, after elimination of an ethoxide ion and subsequent acidic workup, yields a six-membered ring, 2-ethoxycarbonylcyclohexanone. researchgate.netchemshuttle.com The reaction can be carried out efficiently under both traditional and solvent-free conditions. uwo.cathieme-connect.com

Table 1: Yields of Dieckmann Condensation of this compound under Various Conditions

| Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| ButOK | None | Room temp, 10 min, then desiccator for 60 min | 69 | science.gov |

| Bu'ONa | None | Room temp, 10 min, then desiccator for 60 min | 68 | science.gov |

| EtOK | None | Room temp, 10 min, then desiccator for 60 min | 56 | science.gov |

| EtONa | None | Room temp, 10 min, then desiccator for 60 min | 60 | science.gov |

| ButOK | Toluene | Reflux, 3 h | 63 | science.gov |

| Bu'ONa | Toluene | Reflux, 3 h | 56 | science.gov |

| EtOK | Toluene | Reflux, 3 h | 60 | science.gov |

Another important condensation reaction involving this compound is the Acyloin condensation . This is a reductive coupling of the two ester groups in the presence of metallic sodium in an aprotic solvent, which results in the formation of a cyclic α-hydroxy ketone, also known as an acyloin. openaccessjournals.comnih.govnih.gov The intramolecular Acyloin condensation of this compound is a key step in the synthesis of tropolone, a seven-membered non-benzenoid aromatic ring system. chemimpex.com The reaction proceeds by the reductive coupling of the two ester functionalities to form a seven-membered ring. chemimpex.com

Building Block for Complex Molecule Synthesis

The structure of this compound makes it a valuable C7 building block for the synthesis of more complex molecules, including natural products and their analogues.

As mentioned, this compound is a precursor in the synthesis of tropolone via an Acyloin condensation. chemimpex.com This highlights its utility in constructing seven-membered ring systems, which are present in a number of natural products.

Furthermore, derivatives of pimelic acid, such as dimethyl 3-ethyl-3-formylpimelate, which can be derived from pimelate esters, are key intermediates in the synthesis of various alkaloids. researchgate.netuwo.cathieme-connect.com For example, a reductive amination-lactamization sequence of this derivative is used to construct substituted piperidinone cores. uwo.cathieme-connect.com These piperidinone structures are central to a variety of indole (B1671886) alkaloids, and this strategy has been successfully applied in the formal synthesis of (±)-quebrachamine . uwo.cathieme-connect.com

Diethyl 4-oxopimelate, a closely related derivative, serves as a starting material for a two-directional approach to the synthesis of pyrrolizidine (B1209537) alkaloids. rsc.org This method has been used for the total syntheses of alkaloid cis-223B and (±)-xenovenine . rsc.org The synthesis begins with the protection of the ketone in diethyl 4-oxopimelate, followed by a series of transformations to build the bicyclic alkaloid core. rsc.org

In the field of medicinal chemistry, pimelate derivatives are used in the construction of Proteolysis-Targeting Chimeras (PROTACs). Dimethyl pimelate can be partially hydrolyzed to 7-methoxy-7-oxoheptanoic acid, which serves as a linker in PROTAC synthesis.

Additionally, diethyl γ-ketopimelate, another related derivative, has been used in the enzyme-catalyzed polycondensation with diols to create novel bio-based polyesters. researchgate.net This demonstrates the role of the pimelate backbone in materials science for developing new polymers.

Applications of Diethyl Pimelate in Advanced Materials and Chemical Industries

Polymer Science and Engineering Applications

In the realm of polymer science, diethyl pimelate (B1236862) serves as both a fundamental building block and a performance-enhancing additive.

Building Block in Polyester (B1180765) Synthesis

Diethyl pimelate is utilized as a monomer in the synthesis of polyesters. asianpubs.orggoogle.com Polyesters are a significant class of polymers known for their diverse applications, ranging from textiles and packaging to specialty plastics. The synthesis of polyesters often involves a polycondensation reaction between a dicarboxylic acid or its ester derivative, such as this compound, and a diol.

The use of this compound and its derivatives is noted as an important aspect of fine chemical raw materials and intermediates for polyester synthesis. asianpubs.org Research has demonstrated the synthesis of polyesters from aliphatic dimethyl esters, including dimethyl pimelate, and 2,5-bis(hydroxymethyl)furan, highlighting the role of such esters in creating bio-based polymers. rsc.org While the direct synthesis of polyesters from this compound is a known application, specific research findings detailing the properties and performance of these polyesters are areas of ongoing investigation. The synthesis process itself can be catalyzed in various ways, including through the use of acidic ionic liquids, which offer an environmentally friendlier alternative to traditional catalysts like concentrated sulfuric acid. asianpubs.org

Role in Plasticizer Formulations

Plasticizers are additives that increase the flexibility, durability, and workability of a material, most notably plastics. wikipedia.org this compound and related compounds are recognized for their function in this capacity.

This compound is identified as a plasticizer. cymitquimica.com Plasticizers work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg) of the polymer, which makes it softer and more pliable. crpsonline.com The effectiveness of a plasticizer is often evaluated by its ability to lower the Tg of a polymer. Studies have investigated the plasticizing efficiency of a homologous series of dicarboxylic acid esters, including pimelates, on ethyl cellulose (B213188) polymer. researchgate.net These studies measure the decrease in Tg as an indicator of plasticizing efficiency. researchgate.net

| Plasticizer Group | Example Compound | Polymer | Effect on Glass Transition Temperature (Tg) |

| Pimelates | This compound (DEP) | Ethyl Cellulose | Decrease in Tg indicates plasticizing efficiency. researchgate.net |

| Adipates | Diethyl Adipate (B1204190) (DEA) | Ethylene chlorotrifluoroethylene (B8367) copolymer | Used as a plasticizer. sigmaaldrich.comchemicalbook.in |

| Sebacates | Dibutyl Sebacate (DBS) | Polyvinyl Chloride (PVC) | Provides superior low-temperature flexibility. chemicalbook.com |

This table illustrates the role of various dicarboxylic acid esters, including pimelates, as plasticizers and their effect on polymers.

The compatibility between a plasticizer and a polymer is crucial for the stability and performance of the final material. mmu.ac.uk Incompatible plasticizers can leach out of the polymer over time, leading to a loss of flexibility and other desired properties. mmu.ac.uk Compatibility is influenced by factors such as the molecular structure and functional groups of both the polymer and the plasticizer. mmu.ac.uk While specific compatibility studies focusing solely on this compound are not extensively detailed in the provided search results, the general principles of plasticizer compatibility apply. For instance, the similarity in solubility parameters between the plasticizer and the polymer is a key factor, though not a guarantee of compatibility. mmu.ac.uk The presence of functional groups that can interact is also essential. mmu.ac.uk

Chemical Intermediate in Pharmaceutical and Agrochemical Industries

This compound and its derivatives serve as important intermediates in the synthesis of more complex molecules for the pharmaceutical and agrochemical sectors. asianpubs.orgmallakchemicals.comsunfinelabs.comamherstworldwide.comframochem.comarkema.com An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product of a chemical reaction. sunfinelabs.com

In the pharmaceutical industry, these intermediates are the building blocks for active pharmaceutical ingredients (APIs). sunfinelabs.com this compound is specifically mentioned as an important intermediate for the synthesis of macrocyclic compounds in drug research and as a cephalosporin (B10832234) intermediate for the synthesis of quinolone drugs. asianpubs.org The versatility of such diesters makes them valuable to researchers and manufacturers in the production of pharmaceuticals. chemimpex.com Similarly, in the agrochemical industry, intermediates derived from compounds like this compound are used in the synthesis of pesticides and other crop protection products. arkema.comchemimpex.com

Flavor and Fragrance Industry Applications

This compound is utilized as a flavor and fragrance ingredient. cymitquimica.comguidechem.com It is described as a colorless liquid with a mild, fruity odor. cymitquimica.com In the fragrance industry, it can be used to impart a fruity and floral aroma to products such as cosmetics, soaps, and detergents. guidechem.com The function of such ingredients in cosmetics is to enhance the sensory experience for the user through the release of a pleasant scent. guidechem.com While some related compounds like diethyl phthalate (B1215562) are used as solvents or fixatives to blend other ingredients and prolong the scent, this compound is primarily noted for its own aromatic properties. fragranceconservatory.comperfumersworld.comgreenseal.org

Analytical Methodologies for Diethyl Pimelate Characterization and Quantification

Chromatographic Techniques

Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the separation and quantification of diethyl pimelate (B1236862).

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like diethyl pimelate. In this method, the sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

In the context of analyzing plasticizers and related compounds, this compound (DEPi) can be quantified using GC coupled with either a flame ionization detector (FID) or a mass spectrometer. gcms.cz For instance, in the analysis of materials like PVC, a transesterification process can be employed where other plasticizers are converted to their ethyl esters for analysis. The resulting mixture, containing DEPi, is then analyzed by GC-MS. gcms.cz The quantification of this compound is achieved by comparing its peak area in the chromatogram to that of a known concentration of a standard.

The National Institute of Standards and Technology (NIST) provides reference mass spectrometry data for this compound, which is essential for its identification in GC-MS analysis. nist.gov The mass spectrum of this compound shows characteristic fragmentation patterns that allow for its unambiguous identification.

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value | Reference |

| Column Type | Capillary | nist.gov |

| Mass Spectrum | Electron Ionization | nist.gov |

This table provides a generalized overview. Specific column types, temperature programs, and MS parameters can vary depending on the analytical method.

An internal standard in analytical chemistry is a compound added in a constant amount to samples, blanks, and calibration standards to correct for variations in sample preparation and analysis. msacl.orgscioninstruments.com Ideally, an internal standard should be chemically similar to the analyte but not present in the original sample. scioninstruments.com

While this compound is a stable diester suitable for chromatographic analysis, the available scientific literature more frequently documents the use of its close structural analog, dimethyl pimelate , as an internal standard. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For example, dimethyl pimelate is used as an internal standard in the analysis of phthalates, sebacates, and other plasticizers after transesterification to their corresponding ethyl esters. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In some verification processes, dimethyl pimelate as an internal standard is transesterified to this compound to monitor the reaction's completion. gcms.cz However, direct and widespread application of this compound itself as an internal standard is not extensively reported in the reviewed literature.

Spectroscopic Methods in this compound Research

Spectroscopic techniques are invaluable for elucidating the molecular structure and functional groups of chemical compounds.

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This provides a distinct molecular "fingerprint" that can be used to identify chemical compounds.

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific functional groups. The most prominent peaks would be associated with the C=O (carbonyl) stretching of the ester groups and the C-O stretching vibrations. The PubChem database contains reference FTIR spectra for this compound, which can be used for its identification.

In a study on the catalytic synthesis of this compound from pimelic acid and ethanol (B145695), infrared analysis was used to confirm the formation of the product. This underscores the utility of FTIR in monitoring chemical reactions and verifying the presence of the desired compound.

Theoretical and Computational Studies on Diethyl Pimelate

Quantum Mechanical (QM) and Molecular Mechanics (MM) Approaches

The study of diethyl pimelate (B1236862) at a molecular level can be effectively approached using a combination of quantum mechanical (QM) and molecular mechanics (MM) methods. These hybrid QM/MM models provide a powerful tool for analyzing large molecular systems, such as diethyl pimelate in a solvent or interacting with other molecules, by treating different parts of the system with different levels of theory.

In a typical QM/MM setup for this compound, the ester functional groups, which are the most chemically reactive sites, would be treated with a high-level QM method. This allows for an accurate description of the electronic structure, including bond breaking and formation. The rest of the molecule, primarily the flexible hydrocarbon chain, along with the surrounding solvent molecules, would be treated using a more computationally efficient MM force field. This approach balances computational cost with accuracy, making it feasible to study complex chemical processes.

The total energy of the system in a QM/MM calculation is expressed as the sum of the energies of the QM region, the MM region, and the interaction energy between the two regions. The interaction term is crucial as it accounts for the electrostatic and van der Waals forces between the quantum and classical parts of the system. For enzymatic reactions or other processes involving changes in electronic structure, QM/MM approaches have become the method of choice.

Density Functional Theory (DFT) Calculations for Molecular Interactions

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules like this compound. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This method is particularly useful for studying molecular interactions, as it can accurately predict geometries, energies, and spectroscopic properties.

For this compound, DFT can be employed to calculate various molecular-level descriptors, such as molecular orbital energy levels (HOMO and LUMO), atomic charge distributions, and local electron densities. These descriptors are crucial for identifying reactive sites within the molecule and understanding its stability. For instance, the distribution of electrostatic potential on the molecular surface, calculated via DFT, can reveal the regions most susceptible to nucleophilic or electrophilic attack.

DFT is also instrumental in analyzing intermolecular interactions. By calculating the interaction energies between this compound and other molecules, researchers can gain insights into its behavior in different chemical environments. Dispersion-corrected DFT methods are particularly important for accurately describing the non-covalent interactions, such as van der Waals forces, which play a significant role in the condensed phase behavior of aliphatic esters.

Below is a table of computed properties for this compound, which are often derived from or used in DFT calculations.

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₄ |

| Molecular Weight | 216.27 g/mol |

| XLogP3-AA | 1.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 10 |

| Topological Polar Surface Area | 52.6 Ų |

| Heavy Atom Count | 15 |

Studies on Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools for elucidating the mechanisms and energetics of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, theoretical studies can identify transition states, intermediates, and products, as well as calculate the activation energies and reaction enthalpies.

The synthesis of this compound, typically through the esterification of pimelic acid with ethanol (B145695), is a prime candidate for such computational investigation. DFT calculations can be used to model the reaction pathway, including the initial formation of a tetrahedral intermediate and the subsequent elimination of water. These calculations can help in understanding the role of catalysts, such as strong acids, in lowering the activation barrier of the reaction.

Furthermore, computational analysis can be used to explore other reactions involving this compound, such as its hydrolysis or aminolysis. For example, in the study of the aminolysis of esters, computational methods have been used to compare different possible mechanistic pathways, such as stepwise versus concerted mechanisms. These studies can also quantify the effect of solvents on the reaction energetics, providing a more complete picture of the reaction dynamics. The insights gained from these theoretical studies are valuable for optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Due to its flexible seven-carbon chain and two ethyl ester groups, this compound can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the conformational landscape and dynamics of such flexible molecules.

In an MD simulation, the motion of each atom in the molecule is calculated over time by solving Newton's equations of motion. The forces between atoms are described by a molecular mechanics force field. By simulating the molecule for a sufficient length of time (typically nanoseconds to microseconds), a trajectory of atomic positions is generated. This trajectory provides a detailed picture of the molecule's conformational flexibility and how it explores different shapes.

Analysis of the MD trajectory can reveal the most populated conformational states, the barriers to transition between these states, and the lifetimes of different conformations. For a molecule like this compound, this analysis would focus on the dihedral angles along the carbon backbone and around the ester groups. Understanding the conformational preferences of this compound is important as it can influence its physical properties, such as its viscosity and solubility, as well as its reactivity and interactions with other molecules. MD simulations can be performed for the isolated molecule in the gas phase or, more realistically, in a simulated solvent environment to capture the influence of intermolecular interactions on its conformational behavior.

Environmental and Toxicological Considerations in Research Contexts

Environmental Fate and Transport Studies (as a Simulant)

Diethyl pimelate (B1236862) is utilized in environmental fate and transport studies as a simulant for more hazardous substances, such as chemical warfare agents. researchgate.net The primary objective of these studies is to predict the persistence, movement, and ultimate destiny of chemicals released into the environment. cdc.govdtic.mil Key processes examined include volatilization, sorption, hydrolysis, photolysis, and microbial degradation. researchgate.net The use of simulants like diethyl pimelate allows for the safe investigation of these environmental pathways. researchgate.net

The biodegradation of esters like this compound is a critical component of their environmental fate. Microbial degradation involves the breakdown of the compound into smaller, less complex molecules through metabolic pathways. frontiersin.org Generally, this process for aromatic hydrocarbons is divided into upper pathways, which convert the parent compound to central intermediates, and lower pathways, which further break down these intermediates for use in biomass. unesp.br

Research has identified various microorganisms capable of degrading esters. For instance, some bacterial strains can utilize diethyl terephthalate (B1205515) (DET) as a sole carbon source, degrading a significant percentage of it over several days. frontiersin.org The degradation pathway often involves the hydrolysis of the ester to its corresponding acid and alcohol. In the case of this compound, this would involve cleavage of the ester bonds to form pimelic acid and ethanol (B145695). asm.org

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For esters like this compound, hydrolysis results in the formation of an alcohol and a carboxylic acid. The rate of hydrolysis can be influenced by factors such as pH and temperature. grdc.com.au In the context of environmental fate, hydrolysis is a key transformation process that can significantly alter the chemical's properties and persistence.

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state and is a significant pathway for the environmental transport of chemicals. albertagrains.comnovurea.eu The tendency of a chemical to volatilize is influenced by its physical and chemical properties, as well as environmental conditions like temperature and wind. novurea.eu For surface-applied substances, volatilization is a primary mechanism of loss to the atmosphere. grdc.com.au

Interactive Table: Factors Influencing Hydrolysis and Volatilization

| Factor | Influence on Hydrolysis | Influence on Volatilization |

| Temperature | Rate increases with temperature. grdc.com.au | Rate increases with temperature. novurea.eu |

| pH | Can significantly affect the rate, with optimal ranges for the reaction. grdc.com.au | Can be influenced by pH changes at the soil or water surface. |

| Moisture | Essential for the reaction to occur. grdc.com.au | Influenced by surface moisture and subsequent drying. novurea.eu |

| Soil/Surface Properties | Not directly applicable to the chemical reaction itself, but influences the environment where it occurs. | Affected by soil texture, organic matter content, and surface residue. novurea.eu |

Comparative Toxicological Assessments with Related Compounds (e.g., Diethyl Phthalate)

To understand the potential toxicological profile of this compound, it is useful to compare it with structurally related and well-studied compounds like diethyl phthalate (B1215562) (DEP).

Diethyl Phthalate (DEP) is a widely used plasticizer and has been the subject of extensive toxicological evaluation. epa.govindustrialchemicals.gov.au

Acute Toxicity: DEP exhibits low acute oral and dermal toxicity. industrialchemicals.gov.au

Irritation and Sensitization: It is reported to cause minimal skin and eye irritation in animal studies and is not considered a skin sensitizer (B1316253). epa.govindustrialchemicals.gov.au

Repeated Dose Toxicity: Studies have indicated that the liver is a primary target organ for DEP toxicity, with other effects observed in the kidneys, stomach, and small intestine at high doses. industrialchemicals.gov.au

Developmental and Reproductive Toxicity: While some studies suggest potential developmental effects such as reduced postnatal growth, DEP has not been found to have the antiandrogenic effects seen with some other phthalates. nih.gov Some research has pointed to effects on sperm in animal studies. nih.gov

In a comparative study using Xenopus laevis embryos, the toxicity of different phthalates was found to increase with the length of their alkyl chain. nih.gov While this study did not include this compound, it highlights a structural-activity relationship that can be relevant in toxicological assessments.

Interactive Table: Toxicological Endpoints for Diethyl Phthalate

| Toxicological Endpoint | Finding for Diethyl Phthalate |

| Acute Oral/Dermal Toxicity | Low industrialchemicals.gov.au |

| Skin Irritation | Minimal industrialchemicals.gov.au |

| Eye Irritation | Minimal industrialchemicals.gov.au |

| Skin Sensitization | Not a sensitizer epa.govindustrialchemicals.gov.au |

| Target Organs (Repeated Dose) | Liver, kidney, stomach, small intestine industrialchemicals.gov.au |

| Developmental Toxicity | Reduced postnatal growth at high doses nih.gov |

| Male Reproductive Toxicity | Evidence of effects on sperm nih.gov |

常见问题

Q. What are the standard methods for synthesizing diethyl pimelate, and how do reaction conditions influence yield?

this compound is commonly synthesized via esterification of pimelic acid with ethanol under acidic catalysis or through Dieckmann condensation of appropriate diesters. For Dieckmann condensation, sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are typical bases, often under solvent-free, high-dilution conditions to favor intramolecular cyclization over intermolecular side reactions . Solvent choice (e.g., THF, ethanol) and temperature (80–120°C) critically affect reaction efficiency. For example, solvent-free methods reduce waste but require precise stoichiometric control .

Q. How can this compound be utilized as an internal standard in chromatographic analysis?

this compound is used as an internal standard in gas chromatography (GC) and liquid chromatography (LC) due to its stability, inertness, and distinct retention time. For example, in pesticide residue analysis, a 4.0 µg/mL solution in acetone is prepared to calibrate instruments and normalize sample responses . Key parameters include ensuring compatibility with the analyte’s polarity and verifying absence of co-elution via method validation.

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include:

- Boiling point : 192–194°C at 100 mmHg, influencing distillation and solvent removal techniques .

- Solubility : Miscible with ethanol, ether, and THF but immiscible with water, guiding solvent selection for reactions or extractions .

- Density : 0.994 g/mL at 25°C, relevant for liquid-liquid separation protocols . These properties dictate storage conditions (e.g., anhydrous environments) and handling precautions (e.g., flammability at 113°C flash point) .

Advanced Research Questions

Q. How can solvent-free Dieckmann condensation of this compound be optimized for green chemistry applications?

Solvent-free methods reduce environmental impact but require precise base selection (e.g., NaOEt vs. t-BuOK) and thermal control. High dilution (10⁻³–10⁻⁴ M) minimizes intermolecular ester coupling, favoring cyclic ketone formation. Yield improvements (≥70%) are achievable by grinding reactants with solid bases (e.g., Na/NaOEt) and using microwave-assisted heating to accelerate kinetics . Reaction progress can be monitored via FTIR or GC-MS to detect residual diester and cyclic intermediates .

Q. What role does this compound play in resolving contradictions in microbial pimelate synthesis pathways?

Genome-scale metabolic models often lack clarity on pimelate biosynthesis routes. This compound serves as a precursor in in vitro assays to validate hypothetical pathways. For instance, in E. coli and B. subtilis, isotopic labeling (e.g., [1,7-¹⁴C]-diethyl pimelate) tracks incorporation into biotin precursors, identifying gaps in database annotations or enzyme promiscuity . Discrepancies between computational predictions and experimental data (e.g., blocked reactions) are resolved by comparing GC/MS profiles of wild-type vs. knockout strains .

Q. How can this compound be integrated into multi-step syntheses of bioactive compounds?

In pheromone synthesis, this compound is reduced to 1,7-heptanediol using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), a step requiring strict anhydrous conditions and low temperatures (−20°C to 0°C) to prevent over-reduction. The diol is subsequently oxidized and coupled with aldehydes via Wittig reactions. Yield optimization involves quenching studies to isolate intermediates and HPLC purity checks (>95%) prior to coupling .

Q. What analytical challenges arise when detecting this compound in microbial metabolism studies, and how are they addressed?

In anaerobic bacteria, this compound degradation produces cyclohexane derivatives (e.g., cyclohex-1-ene-carboxylate), which co-elute with matrix components in GC. Solutions include:

- Derivatization : Methylation with BF₃-methanol enhances volatility and separation .

- TLC pre-screening : Silica gel plates (Rf = 0.3–0.5 in hexane:ethyl acetate) isolate acidic metabolites prior to GC-MS .

- Isotopic tracing : [¹⁴C]-labeled this compound quantifies metabolic flux via scintillation counting .

Methodological Considerations

- Contradiction Analysis : Conflicting data on pimelate solubility in water (reported as miscible in vs. immiscible in ) may stem from purity differences (97% vs. 98%). Researchers should validate solubility empirically for their specific batch.

- Batch Consistency : For isotopic studies, ensure [¹⁴C]-diethyl pimelate activity (80–120 mCi/mmol) is verified via radiometric HPLC to avoid variability in tracer experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。